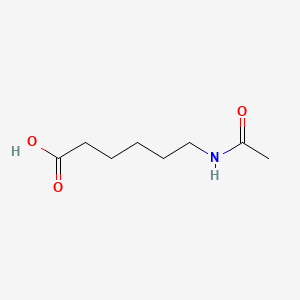

Acide 6-acétamidohéxanoïque

Vue d'ensemble

Description

Il contribue au processus de guérison en empêchant la formation de tissu conjonctif enflammé et en favorisant la régénération tissulaire . Le composé est également associé au zinc, formant l'acéxamate de zinc, qui a été utilisé dans le traitement et la prévention des ulcères gastriques et duodénaux .

Applications De Recherche Scientifique

Acexamic acid has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its role in promoting cell regeneration and tissue healing.

Medicine: Utilized in the treatment of ulcers and as a cicatrization helper.

Industry: Employed in the production of pharmaceuticals and as a component in wound healing formulations

Safety and Hazards

6-Acetamidohexanoic acid is classified as toxic . It can cause irritation to the skin, eyes, and respiratory system . It is recommended to avoid inhalation and contact with skin, eyes, and clothing . In case of contact, it is advised to rinse immediately with plenty of water . If swallowed, it is recommended to drink plenty of water and seek immediate medical assistance .

Mécanisme D'action

Target of Action

6-Acetamidohexanoic acid, also known as acexamic acid, is a pharmaceutical intermediate

Mode of Action

It is known to be used in the treatment of gastrointestinal diseases like gastric ulcer or small bowel inflammation .

Pharmacokinetics

It is known that the compound is often used after oral administration of an antiulcer agent, zinc acexamate (zac) .

Action Environment

It is known that the compound is stable under normal temperatures and pressures .

Analyse Biochimique

Biochemical Properties

It is known to be involved in peptide synthesis

Cellular Effects

It has been found that 6-acetamidohexanoic acid, when combined with other compounds, can enhance the differentiation of HL60 cells, a human promyelocytic leukemia cell line . This suggests that 6-Acetamidohexanoic acid may influence cell function and potentially impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

It is known to be a metabolite of the cell-differentiating agent, hexamethylene bisacetamide (HMBA)

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

L'acide acéxamique peut être synthétisé par réaction de l'acide hexanoïque avec l'anhydride acétique en présence d'un catalyseur. La réaction se produit généralement dans des conditions de température contrôlées pour assurer la formation du produit souhaité .

Méthodes de production industrielle

En milieu industriel, l'acide acéxamique est souvent produit par réaction de quantités équimolaires d'acide acéxamique et d'hydroxyde de zinc dans un solvant polaire, tel que l'eau. La réaction est effectuée à des températures comprises entre 80 °C et 90 °C pour obtenir un rendement et une pureté optimaux .

Analyse Des Réactions Chimiques

Types de réactions

L'acide acéxamique subit diverses réactions chimiques, notamment :

Oxydation : L'acide acéxamique peut être oxydé pour former les acides carboxyliques correspondants.

Réduction : Les réactions de réduction peuvent convertir l'acide acéxamique en ses alcools correspondants.

Substitution : Les réactions de substitution impliquent le remplacement du groupe acétyle par d'autres groupes fonctionnels.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Des réactifs comme les halogènes et les nucléophiles sont utilisés dans des conditions contrôlées.

Principaux produits formés

Oxydation : Acides carboxyliques

Réduction : Alcools

Substitution : Divers dérivés substitués en fonction des réactifs utilisés.

Applications de la recherche scientifique

L'acide acéxamique a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme intermédiaire dans la synthèse de divers composés organiques.

Biologie : Étudié pour son rôle dans la promotion de la régénération cellulaire et la cicatrisation des tissus.

Médecine : Utilisé dans le traitement des ulcères et comme aide à la cicatrisation.

Industrie : Employé dans la production de produits pharmaceutiques et comme composant dans les formulations de cicatrisation des plaies

Mécanisme d'action

L'acide acéxamique exerce ses effets en améliorant la régénération cellulaire et en empêchant la formation de tissu conjonctif enflammé. Il favorise la guérison des plaies et des fractures en augmentant le taux de croissance des fibroblastes et en améliorant l'expression des facteurs de croissance osseuse . Le composé interagit également avec des cibles moléculaires telles que les ions zinc, qui jouent un rôle crucial dans ses propriétés anti-ulcéreuses .

Comparaison Avec Des Composés Similaires

Composés similaires

- Acide tranexamique

- Acide aminocaproïque

- Dérivés de l'acide hexanoïque

Unicité

L'acide acéxamique est unique en raison de son double rôle dans la promotion de la régénération tissulaire et la prévention de la formation d'ulcères. Son association avec le zinc améliore ses propriétés thérapeutiques, le rendant plus efficace dans le traitement des ulcères que les composés similaires .

Propriétés

IUPAC Name |

6-acetamidohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-7(10)9-6-4-2-3-5-8(11)12/h2-6H2,1H3,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDSCBUNMANHPFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

36392-66-2 (calcium salt), 7234-48-2 (mono-hydrochloride salt) | |

| Record name | Acexamic acid [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057089 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1045879 | |

| Record name | Acexamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57-08-9 | |

| Record name | Acexamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acexamic acid [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057089 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | acexamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758219 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Acetamidohexanoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12945 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acexamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acexamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.282 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACEXAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7IC4BO7D3R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

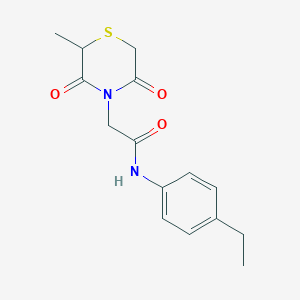

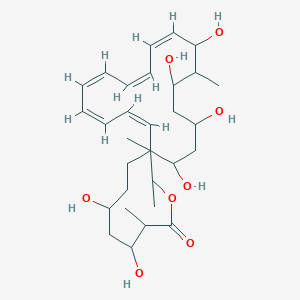

Feasible Synthetic Routes

A: Studies on rats indicate that after oral administration, acexamic acid exhibits a higher concentration in the liver, kidneys, gastrointestinal tract, and nasal mucosa. []

ANone: The molecular formula of acexamic acid is C8H15NO3, and its molecular weight is 173.21 g/mol.

A: Several studies used gas chromatography-mass spectrometry (GC-MS) for the identification and quantification of acexamic acid and its metabolites. [, ]

A: Yes, researchers have successfully incorporated acexamic acid into hybrid acrylic-modified collagen dispersions for potential use as bio-adhesives with controlled release properties. []

A: Research shows that acexamic acid is rapidly absorbed after oral administration in rats, reaching peak plasma concentrations within 1 hour. [] Distribution studies using radiolabeled acexamic acid in rats revealed its presence in various organs, including the liver, kidneys, and gastrointestinal tract. []

A: Acexamic acid is primarily metabolized through deacetylation and oxidation pathways. [] The major metabolite found in urine is 6-aminohexanoic acid. [] Excretion occurs mainly through urine, with a smaller portion eliminated in feces. []

A: Studies indicate that the formulation of acexamic acid can affect its absorption. For instance, percutaneous absorption in rats differed between aqueous solutions and cream formulations. []

A: Researchers have employed a rat model with induced skin wounds to investigate the absorption and distribution of acexamic acid during the healing process. [] Additionally, rabbit models with abscess-induced inflammation were used to evaluate the efficacy of different acexamic acid salts in promoting wound healing. []

A: Yes, a study on rats employed planimetric assessments of burn wounds to evaluate the effectiveness of a new derivative of acexamic acid in promoting wound healing. []

A: While generally considered safe for topical and limited systemic use, acexamic acid can cause side effects such as hypercalcemia and hypernatremia, particularly with prolonged administration. [, ]

A: Yes, a case report documented allergic contact dermatitis in a 66-year-old woman following the topical application of an ointment containing acexamic acid and neomycin. [] Patch testing confirmed the allergic reaction to acexamic acid.

A: Research has explored incorporating acexamic acid into bio-adhesive materials to enable controlled release and localized delivery to wound sites. [] This approach aims to improve efficacy and potentially reduce systemic side effects.

A: Gas chromatography, often coupled with mass spectrometry (GC-MS), is a widely used technique for quantifying acexamic acid and its metabolites in biological samples like plasma and urine. [, ] This method offers high sensitivity and selectivity for accurate measurement.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-cycloheptyl-13-(dimethylamino)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B1664262.png)

![1-[4-(3,5-dimethylpyrazol-1-yl)-5H-pyridazino[4,5-b]indol-1-yl]-2-methylhydrazine](/img/structure/B1664266.png)

![[1,6-dihydroxy-5-(hydroxymethyl)-1,2,3,4-tetrahydronaphthalen-2-yl]-propan-2-ylazanium chloride](/img/structure/B1664271.png)

![(1S,4aR,6aR,7R)-1-(chloromethyl)-1-hydroxy-7,8-dimethyl-2-oxo-4,4a,6a,7-tetrahydropentaleno[1,6a-c]pyran-5-carboxylic acid](/img/structure/B1664274.png)

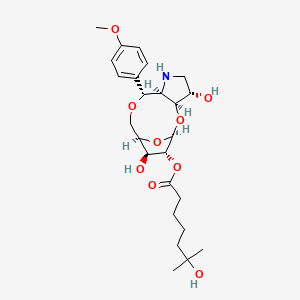

![(1R,3S,4S,7R,8R,11R,12R,13R)-8-(4-methoxyphenyl)-2,9,14-trioxa-6-azatricyclo[9.2.1.03,7]tetradecane-4,12,13-triol](/img/structure/B1664283.png)